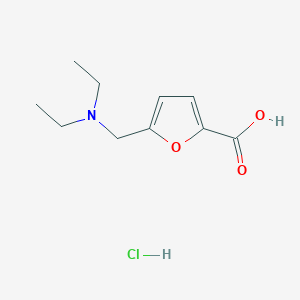

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13331953

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClNO3 |

|---|---|

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 5-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | SHRBNMKNNVOQCO-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC1=CC=C(O1)C(=O)O.Cl |

| Canonical SMILES | CCN(CC)CC1=CC=C(O1)C(=O)O.Cl |

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with a carboxylic acid group () and at the 5-position with a diethylaminomethyl moiety (), forming a hydrochloride salt. The planar furan ring facilitates π-π stacking interactions, while the polar carboxylic acid and tertiary amine groups enhance solubility in polar solvents.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.69 g/mol |

| Functional Groups | Furan, Carboxylic Acid, Tertiary Amine |

| Salt Form | Hydrochloride |

| Solubility | Polar solvents (e.g., water, DMSO) |

Electronic and Steric Effects

The electron-withdrawing carboxylic acid group at the 2-position polarizes the furan ring, increasing electrophilicity at the 5-position. Conversely, the diethylaminomethyl group introduces steric bulk and basicity, influencing reactivity in nucleophilic and electrophilic substitutions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step alkylation and carboxylation reactions. A plausible route includes:

-

Furan Ring Formation: Dehydration of hexose derivatives to yield furan intermediates .

-

Diethylaminomethyl Introduction: Mannich-type reaction using diethylamine, formaldehyde, and furan-2-carboxylic acid under acidic conditions.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Alkylation | Diethylamine, formaldehyde, HCl | pH control (4–6), 60–80°C |

| Carboxylation | CO₂, catalytic base | High-pressure reactors (>5 atm) |

| Salt Precipitation | HCl in ethanol | Slow cooling to 0–4°C |

Reactivity Profile

The compound undergoes reactions typical of carboxylic acids and tertiary amines:

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters, though competing amine protonation may necessitate protective strategies .

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation.

-

Quaternary Ammonium Derivatives: Alkylation of the tertiary amine with alkyl halides.

Physicochemical and Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C–O–C of furan).

-

NMR Spectroscopy:

-

: δ 7.2 (furan H-3/H-4), δ 3.5 (–CH₂N–), δ 1.1 (–N(CH₂CH₃)₂).

-

: δ 160 (C=O), δ 150 (furan C-2), δ 45 (N–CH₂–).

-

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, consistent with furan ring degradation .

Biological and Industrial Applications

Materials Science Applications

-

Polymer Precursors: Analogous to 2,5-furandicarboxylic acid (FDCA), this compound could serve as a monomer for bio-based polyesters .

-

Corrosion Inhibition: Tertiary amines adsorb onto metal surfaces, forming protective films.

Table 3: Comparative Bioactivity of Furan Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 5-Diethylaminomethyl-furan-2-carboxylic acid HCl | Hypothesized antimicrobial | Membrane disruption |

| FDCA | Polymer feedstock | Esterification/condensation |

| 5-Hydroxymethylfurfural (HMF) | Biofuel precursor | Dehydration/hydrogenation |

Challenges and Future Directions

Pharmacological Knowledge Gaps

-

Target Identification: High-throughput screening against bacterial proteases or kinases is needed.

-

Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

Synthetic Optimization

-

Catalyst Development: Transition-metal catalysts for milder reaction conditions .

-

Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods.

Industrial Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume